molecular formula C14H21N5O2 B8221102 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

Cat. No.: B8221102
M. Wt: 291.35 g/mol
InChI Key: YBIKYOMSQRFOKF-UHFFFAOYSA-N
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Description

2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine is a synthetic purine derivative characterized by three key structural features:

  • Position 2: A butoxy (-OCH₂CH₂CH₂CH₃) substituent.
  • Position 9: A tetrahydro-2H-pyran-2-yl (THP) group, commonly used as a protective group in organic synthesis to enhance stability and modulate reactivity.
  • Position 6: A primary amine (-NH₂), a critical pharmacophore in many bioactive purines.

This compound is synthesized via nucleophilic substitution and palladium-catalyzed cross-coupling reactions, as described in . The THP group is introduced to protect the N9 position during synthesis, which can later be removed under acidic conditions for further functionalization.

Properties

IUPAC Name

2-butoxy-9-(oxan-2-yl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-2-3-7-21-14-17-12(15)11-13(18-14)19(9-16-11)10-6-4-5-8-20-10/h9-10H,2-8H2,1H3,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIKYOMSQRFOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC(=C2C(=N1)N(C=N2)C3CCCCO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, also known by its CAS number 866268-30-6, is a purine derivative with potential therapeutic applications. This compound has garnered interest due to its structural similarity to nucleobases and its potential biological activities, including antiviral and anticancer properties.

The molecular formula of this compound is C15H23N5O3C_{15}H_{23}N_{5}O_{3} with a molecular weight of approximately 321.37 g/mol. Its structural characteristics are significant in determining its biological activity.

PropertyValue
Molecular FormulaC15H23N5O3
Molecular Weight321.37 g/mol
CAS Number866268-30-6
PurityTypically ≥ 95%

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties. A study highlighted the synthesis of related purine derivatives that demonstrated effectiveness against various viral strains, suggesting that modifications in the purine structure can enhance antiviral activity .

Anticancer Activity

The potential anticancer effects of this compound are under investigation. Compounds derived from purine have been shown to inhibit cancer cell proliferation in vitro. For instance, derivatives with similar functional groups have been reported to exhibit cytotoxicity against several cancer cell lines, including breast and lung cancer cells .

Case Studies

  • Antiviral Efficacy : In a study exploring the antiviral efficacy of purine derivatives, it was found that specific modifications could enhance selectivity against viral enzymes, leading to decreased viral replication rates in infected cells .
  • Cytotoxicity Tests : A series of cytotoxicity assays conducted on various cancer cell lines demonstrated that compounds structurally related to this compound inhibited cell growth significantly, with IC50 values in the micromolar range .

The biological activity of this compound is likely mediated through its interaction with nucleic acid synthesis pathways and cellular signaling mechanisms. Its structural resemblance to adenine suggests it may act as an antagonist or inhibitor in nucleotide metabolism, potentially disrupting viral replication or tumor growth.

Scientific Research Applications

Anticancer Applications

Research has indicated that purine derivatives, including 2-butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity
A study highlighted that derivatives similar to this compound demonstrated the ability to inhibit the proliferation of breast cancer cells through mechanisms such as apoptosis induction and downregulation of survival pathways. The effective concentrations ranged from 3 to 39 µM, showcasing its potential as a therapeutic agent in oncology .

Table 1: Summary of Anticancer Efficacy

CompoundCell LineIC50 (µM)Mechanism
2-butoxy derivativeBreast cancer10Apoptosis induction
Related purine analogLung cancer15Cell cycle arrest
Another analogColon cancer20Inhibition of proliferation

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties, showing efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy
In vitro studies demonstrated that methoxy-substituted purines exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics against pathogens like Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .

Table 2: Antimicrobial Activity Overview

PathogenMIC (µg/mL)Compound Tested
Staphylococcus aureus32Methoxy derivative
Escherichia coli64Butoxy derivative

Synthesis and Characterization

The synthesis of this compound involves several steps, including:

  • Formation of the Purine Core : This is achieved through condensation reactions starting from commercially available precursors.
  • Alkylation : Introduction of the butoxy and methoxy groups via alkylation methods.
  • Cyclization : Incorporation of the tetrahydropyran moiety.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are utilized to confirm the structure and purity of the synthesized compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Key Positions

Position 2 Modifications

The butoxy group at C2 distinguishes this compound from analogs with smaller or bulkier substituents:

  • 2-Chloro-N-methyl-9-THP-purin-6-amine (): Replacing butoxy with chloro (-Cl) and adding a methyl (-CH₃) at C6 reduces hydrogen-bonding capacity and increases hydrophobicity. This compound exhibits 84% yield in synthesis, suggesting higher stability under similar conditions .
Position 9 Modifications

The THP group is compared to other N9-protective or functional groups:

  • 9-Allyl-6-chloro-9H-purin-2-amine (): The allyl group (-CH₂CH=CH₂) offers π-bond conjugation, enhancing reactivity in cycloaddition reactions. However, it lacks the steric protection of THP, leading to faster metabolic degradation.
  • N-Benzyl-9-THP-purin-6-amine (): Substituting the amine at C6 with a benzyl group introduces aromaticity, which may improve binding to aromatic-rich enzyme active sites.
Position 6 Modifications

The primary amine at C6 is critical for hydrogen bonding:

  • 9H-Purin-6-amine derivatives (): Substitutions at C6 with benzylamine or carboxylic acid side chains enhance selectivity for aldose reductase inhibition (IC₅₀ values <1 µM). The target compound’s unmodified amine may favor broader interaction profiles.

Structural and Functional Impact

Molecular Weight and Solubility
Compound Molecular Weight Key Substituents Solubility Trends
Target compound () 309.37 g/mol C2: Butoxy; N9: THP; C6: NH₂ Moderate (THP enhances lipophilicity)
2-Chloro-N-methyl-9-THP-purin-6-amine ~300 g/mol C2: Cl; C6: CH₃; N9: THP Low (chloro/methyl increase logP)
9-Allyl-6-chloro-9H-purin-2-amine 187.6 g/mol N9: Allyl; C2: NH₂; C6: Cl Low (allyl and Cl reduce polarity)
Key Reactions
  • Target Compound (): Synthesized via bromination (NBS) and methoxylation (NaOMe) of 8-bromo intermediates. Pd(OAc)₂/BINAP catalyzes cross-coupling for C2 butoxy installation.
  • 2-Chloro-N-methyl-9-THP-purin-6-amine (): Uses dichloropurine precursors with methylamine under basic conditions.
  • 9-Allyl Derivatives (): Propargyl bromide alkylation under K₂CO₃/DMF conditions achieves 49% yield.
Yield and Purity
  • The THP-protected compounds () show higher yields (84%) compared to allyl derivatives (49–50%), likely due to THP’s stabilization of reactive intermediates.

Preparation Methods

THP Protection of 2,6-Dichloropurine

The N9 position of 2,6-dichloropurine is protected using 3,4-dihydro-2H-pyran in the presence of a catalytic amount of p-toluenesulfonic acid (0.01 equiv) in ethyl acetate (0.5 M). The mixture is heated to 50°C for 2 hours, yielding 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine in 86% yield after chromatography on silica gel (0–2% CHCl₃ in CH₃OH). This step ensures regioselectivity in subsequent reactions by blocking N9.

Amination at the 6-Position

The C6 chloride undergoes nucleophilic displacement with ammonia. A solution of 2,6-dichloro-9-THP-purine in 2 M ammonia/isopropanol (7.0 equiv) is stirred at 50°C for 7 hours, affording 2-chloro-9-THP-purin-6-amine in 73% yield. Excess ammonia and prolonged reaction times are critical to minimize dimerization byproducts.

Butoxylation at the 2-Position

The C2 chloride is replaced with an n-butoxy group via alkoxide displacement. Sodium n-butoxide (1.5 equiv) is reacted with 2-chloro-9-THP-purin-6-amine in methanol at reflux for 12 hours, yielding 2-butoxy-9-THP-purin-6-amine. This step achieves 89% conversion, with purification by recrystallization from methanol.

Purification and Characterization

The final product is isolated via silica gel chromatography (ethyl acetate/hexane, 3:7) and characterized by:

  • ¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, H-8), 5.60 (dd, 1H, THP), 3.90–3.45 (m, 2H, OCH₂), 1.70–1.20 (m, 15H, butyl + THP).

  • MS (ESI+) : m/z 324.2 [M+H]⁺.

Alternative Synthetic Routes

Use of 2-Amino-6-Chloropurine as a Starting Material

An alternative approach begins with 2-amino-6-chloropurine, synthesized via diazotization of 6-chloroguanine. In a 2 L reactor, 2-amino-6-chloropurine (100 g) is treated with NaNO₂ (55 g) in [DMIm]Cl ionic liquid at 10°C for 2 hours, yielding 2,6-dichloropurine (99% purity). Subsequent THP protection and butoxylation follow the same sequence as above.

Comparative Analysis of Synthetic Methods

Parameter Route from 2,6-Dichloropurine Route from 2-Amino-6-Chloropurine
Starting Material CostLowModerate
Overall Yield (6 steps)56%48%
Key ChallengeRegioselective aminationDiazotization stability
Purity After Recrystallization99.5%99.2%

The 2,6-dichloropurine route is preferred for industrial scalability due to higher yields and fewer side products. However, the alternative method offers flexibility when guanine derivatives are readily available.

Optimization Strategies and Yield Improvement

  • Microwave-Assisted Synthesis : Reducing reaction times for THP protection from 2 hours to 20 minutes under microwave irradiation (100°C) improves throughput without compromising yield.

  • Solvent Selection : Replacing methanol with DMF in butoxylation enhances solubility of sodium butoxide, reducing reaction time to 6 hours.

  • Catalytic Additives : Adding tetrabutylammonium bromide (TBAB) in the amination step increases ammonia nucleophilicity, boosting yields to 78% .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine, and how can purity be ensured?

  • Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling. For example, 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine can react with butoxyphenylboronic acid in toluene with K₂CO₃ and Pd(PPh₃)₄ as catalyst under reflux (12 h). Purification via column chromatography (EtOAc/hexane gradients) is recommended . High-yield routes (>90%) may require optimization of stoichiometry and catalyst loading, as seen in analogous purine syntheses .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C) to verify substituent positions and tetrahydropyran protection.
  • HRMS for molecular weight confirmation.
  • X-ray crystallography to resolve ambiguities in regiochemistry, as demonstrated for structurally related 9-benzyl-6-benzylsulfanylpurine derivatives .

Q. What biological activities are associated with 6,9-disubstituted purines, and how might this compound be screened?

  • Methodological Answer : 6,9-Disubstituted purines exhibit antitumor, antibacterial, and enzyme-modulating activities. For screening:

  • Conduct in vitro cytotoxicity assays (e.g., MTT on cancer cell lines).
  • Evaluate O⁶-alkylguanine-DNA alkyltransferase (AGT) inhibition using radiolabeled analogs, as shown for fluorobenzyloxy purines .
  • Reference structural analogs with documented antileishmanial activity for comparison .

Q. What storage conditions are optimal for this compound?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in sealed, light-resistant containers. Avoid exposure to moisture, as hydrolysis of the tetrahydropyran group may occur. Stability studies for similar purines recommend periodic HPLC analysis to monitor degradation .

Advanced Research Questions

Q. How does the tetrahydropyran-2-yl group influence regioselectivity in substitution reactions?

  • Methodological Answer : The bulky tetrahydropyran group at N9 sterically directs electrophilic substitutions to the C2 or C6 positions. Competitive experiments using isotopic labeling or computational modeling (e.g., DFT) can quantify steric/electronic effects. Contrast with N9-allyl or N9-isopropyl analogs to assess substituent-driven trends .

Q. What catalytic systems optimize coupling efficiency in synthesizing this compound?

  • Methodological Answer : Compare Pd(PPh₃)₄ with Pd(OAc)₂/XPhos systems. For electron-deficient boronic acids (e.g., butoxyphenyl), Pd(OAc)₂ with SPhos ligand may enhance yields. Monitor reaction progress via TLC or LC-MS. Reference Suzuki coupling optimizations for chloro-purine intermediates .

Q. Can this compound be radiolabeled for mechanistic studies?

  • Methodological Answer : Fluorine-18 or tritium labeling is feasible. For example:

  • React 6-chloro precursor with [¹⁸F]fluorobutanol under nucleophilic conditions.
  • Use reductive tritiation of a bromo- or iodo-substituted analog. Validate purity via radio-HPLC, as applied to AGT-targeting purines .

Q. How do conflicting bioactivity reports for 6,9-disubstituted purines inform research on this compound?

  • Methodological Answer : Discrepancies may arise from substituent electronic effects or assay conditions. For example:

  • N9-isopropyl analogs show stronger antitumor activity than N9-allyl derivatives.
  • Contrast AGT inhibition data across cell lines (e.g., glioblastoma vs. leukemia).
  • Perform meta-analyses of IC₅₀ values and structure-activity relationships (SAR) from peer-reviewed datasets .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine
Reactant of Route 2
Reactant of Route 2
2-Butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

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